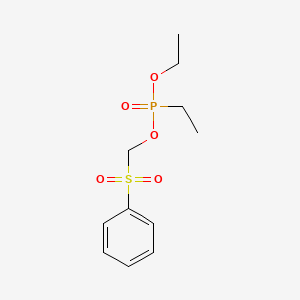
Diethyl ((phenylsulfonyl)methyl)phosphonate
描述
Diethyl ((phenylsulfonyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O5PS. It is a versatile chemical used in various fields, including organic synthesis and materials science. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
Diethyl ((phenylsulfonyl)methyl)phosphonate can be synthesized through several methods. One common route involves the reaction of diethyl phosphite with phenylsulfonylmethyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and phenylsulfonylmethyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .
化学反应分析
Types of Reactions
Diethyl ((phenylsulfonyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides .
科学研究应用
Diethyl ((phenylsulfonyl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: This compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of diethyl ((phenylsulfonyl)methyl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The compound can act as a nucleophile due to the presence of the phosphonate group, which can attack electrophilic centers in other molecules. Additionally, the sulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility .
相似化合物的比较
Similar Compounds
Dimethyl methylphosphonate: A related compound with similar reactivity but different physical properties.
Diethyl methylsulfonylmethylphosphonate: Another similar compound with a methylsulfonyl group instead of a phenylsulfonyl group
Uniqueness
Diethyl ((phenylsulfonyl)methyl)phosphonate is unique due to the presence of both the phenylsulfonyl and phosphonate groups, which confer distinct reactivity and stability. This combination makes it particularly useful in organic synthesis and materials science .
属性
IUPAC Name |
diethoxyphosphorylmethylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O5PS/c1-3-15-17(12,16-4-2)10-18(13,14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSDMTWWPNXXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447410 | |
| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56069-39-7 | |
| Record name | Diethyl P-[(phenylsulfonyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56069-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: What makes Diethyl ((phenylsulfonyl)methyl)phosphonate interesting for material science applications?
A1: this compound has proven useful in synthesizing novel lanthanide-uranyl phosphonates. These materials exhibit unique crystal structures and potentially valuable photophysical properties. [] The compound's ability to act as a precursor ligand in hydrothermal synthesis offers a new strategy for creating such materials.
Q2: How does this compound contribute to the development of antimalarial drugs?
A2: Researchers have utilized this compound in the enantioselective synthesis of γ-phenyl-γ-amino vinyl sulfones. [] These compounds are key building blocks for creating novel antimalarial agents, particularly those targeting the cysteine protease falcipain-2 in Plasmodium falciparum. This enzyme is crucial for parasite survival, and inhibiting it effectively combats malaria.
Q3: Can you explain the structural characteristics of this compound?
A3: this compound is an organophosphorus compound with the molecular formula C11H17O5PS. Its molecular weight is 292.3 g/mol. [] While specific spectroscopic data might vary depending on the study, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, ]
Q4: Has this compound been used in developing materials with non-linear optical properties?
A4: Yes, research has shown that reacting this compound with lead halides under hydrothermal conditions yields lead(II) phosphonates. [] These compounds exhibit a unique layered structure where the phenylsulfonyl chromophores are arranged in a specific orientation. This specific arrangement within the crystal lattice gives rise to second harmonic generation (SHG), a non-linear optical property, making these materials potentially useful for optoelectronic applications.
Q5: What is the significance of chirality in the context of using this compound for drug development?
A5: this compound plays a vital role in synthesizing chiral γ-amino-functionalised vinyl sulfones. [] These molecules are precursors for creating cysteine protease inhibitors, crucial for treating various diseases. The enantioselective synthesis enabled by this compound is critical as different enantiomers often exhibit different biological activities. Access to specific enantiomers allows researchers to target specific cysteine proteases with higher selectivity and potentially reduce side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

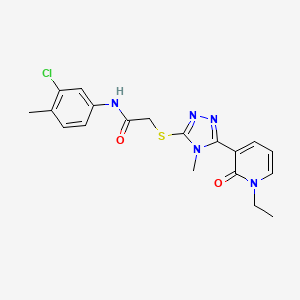
![5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2776205.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)
![(5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2776212.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2776213.png)
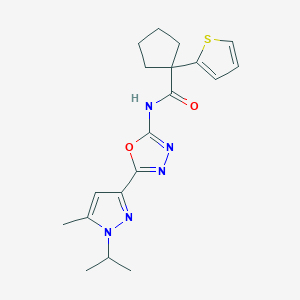

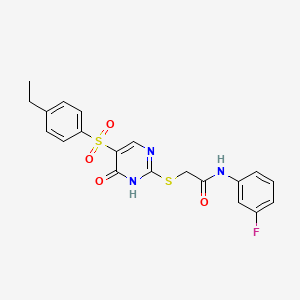
![3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)
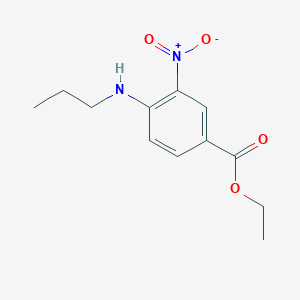

![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)
